molecular formula C18H15ClN2O4S2 B2641676 3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798639-37-8

3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2641676
CAS No.: 1798639-37-8
M. Wt: 422.9
InChI Key: HRNREQPCAKADAZ-UHFFFAOYSA-N
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Description

3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic chemical hybrid featuring the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This compound is engineered for research use only, specifically designed for investigating metabolic and oncological pathways. The TZD core is historically significant for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, a key mechanism for improving insulin sensitivity and regulating glucose metabolism in type 2 diabetes research . Beyond its antidiabetic applications, contemporary studies highlight that novel TZD derivatives can exhibit potent antiproliferative effects against various cancer cell lines, potentially through PPAR-γ-dependent and independent pathways, including the induction of apoptosis and cell cycle arrest . The molecular architecture of this reagent, which integrates a biphenylsulfonylazetidine moiety with the TZD pharmacophore, is intended for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe its mechanism of action, binding affinity via molecular docking, and efficacy in cellular and in vivo disease models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[3-(4-chlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c19-14-6-4-12(5-7-14)13-2-1-3-16(8-13)27(24,25)20-9-15(10-20)21-17(22)11-26-18(21)23/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNREQPCAKADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Biphenyl Sulfonyl Azetidine Intermediate

      Starting Materials: 4’-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride and azetidine.

      Reaction Conditions: The sulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the sulfonyl azetidine intermediate.

  • Coupling with Thiazolidine-2,4-dione

      Starting Materials: The sulfonyl azetidine intermediate and thiazolidine-2,4-dione.

      Reaction Conditions: The intermediate is then coupled with thiazolidine-2,4-dione under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction of the sulfonyl group can yield the corresponding sulfide.
  • Substitution

    • The chloro substituent on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology and Medicine

    Pharmacophore: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Industry

    Material Science:

Mechanism of Action

The mechanism by which 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The thiazolidine-2,4-dione ring, for example, is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines three critical elements:

  • Thiazolidine-2,4-dione core: Known for PPARγ modulation but modified here to reduce off-target effects.
  • 4'-Chloro-biphenyl substituent : Increases lipophilicity, which may enhance membrane permeability and metabolic stability.

Comparison with Classical Thiazolidinediones

Parameter Target Compound Rosiglitazone Pioglitazone
Molecular Weight ~480 g/mol (estimated) 357.43 g/mol 356.44 g/mol
Key Substituents Sulfonylazetidine, biphenyl Pyridine, thiazole Benzyl, oxazolidinedione
Solubility Moderate (due to sulfonyl group) Low Low
PPARγ Affinity (IC50) Not reported (hypothetical: <1 μM) 30 nM 100 nM

Insights :

  • The sulfonylazetidine group may confer higher solubility than classical TZDs, addressing a common limitation in drug formulation .
  • The biphenyl substituent could extend half-life by resisting cytochrome P450-mediated metabolism, a hypothesis supported by studies on halogenated aromatics .

Comparison with Sulfonamide-Containing Analogs

Compounds with sulfonamide groups, such as 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (), share synthetic routes involving thiosemicarbazide and chloroacetic acid.

Parameter Target Compound Compound
Synthesis Method Likely sulfonylation of azetidine Thiosemicarbazide + chloroacetic acid
Biological Activity Unreported (hypothesized PPARγ/δ dual agonism) Anticancer (in vitro cytotoxicity)
Structural Flexibility Rigid (azetidine) Flexible (hydrazone linker)

Insights :

  • The rigid azetidine scaffold in the target compound may reduce metabolic degradation compared to hydrazone-linked analogs .
  • Sulfonamide groups in both compounds enhance hydrogen-bonding networks, but the biphenyl system in the target compound likely improves membrane penetration.

Research Findings and Hypotheses

Pharmacokinetic Advantages

  • The 4'-chloro substituent may reduce oxidative metabolism, as seen in other halogenated pharmaceuticals (e.g., chlorophenoxy derivatives).
  • The sulfonyl group could facilitate renal excretion, balancing lipophilicity-driven tissue accumulation.

Biological Activity

The compound 3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₂₂ClN₃O₄S
  • Molecular Weight: 428.0 g/mol

Structural Features

The compound features a thiazolidine ring, which is known for its biological significance, particularly in medicinal chemistry. The sulfonyl group attached to the biphenyl moiety enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that thiazolidine derivatives exhibit notable anticancer properties. A study investigating various thiazolidine compounds found that those with a similar structure to our compound demonstrated significant cytotoxic effects against human cancer cell lines, particularly in breast and colon cancer models .

Case Study: Anticancer Activity

A specific case study highlighted the efficacy of thiazolidine derivatives in inhibiting tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Thiazolidine derivatives have also been reported to possess antimicrobial properties. The compound's structural components allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Research Findings

In vitro studies demonstrated that compounds similar to this compound exhibited potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial strains .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory processes.

Experimental Evidence

In a controlled study, the administration of thiazolidine derivatives led to a marked reduction in inflammatory markers in animal models of arthritis. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonyl group may interact with key enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis: The compound promotes programmed cell death through mitochondrial pathways.
  • Modulation of Signal Transduction Pathways: It affects various signaling pathways that regulate cell survival and proliferation.

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